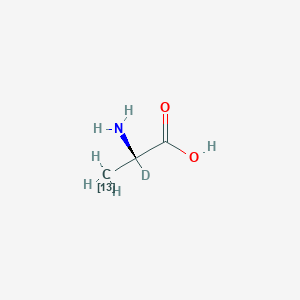
L-Alanine-3-13C-2-d
Overview
Description
L-Alanine-3-13C-2-d, also known as (S)-2-Aminopropionic acid-3-13C-2-d, is a stable isotope-labeled compound. It is a derivative of L-Alanine, where the carbon at position 3 is replaced with the carbon-13 isotope, and the hydrogen at position 2 is replaced with deuterium. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study metabolic pathways and protein structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine-3-13C-2-d typically involves the incorporation of carbon-13 and deuterium isotopes into the alanine molecule. One common method is the reductive amination of pyruvate-3-13C with deuterated ammonia or a deuterated amine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-3-13C-2-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate-3-13C-2-d.
Reduction: It can be reduced to form alaninol-3-13C-2-d.
Substitution: It can undergo substitution reactions to form derivatives such as N-acetyl-L-Alanine-3-13C-2-d.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acetic anhydride or acetyl chloride are used for acetylation reactions.
Major Products Formed
Oxidation: Pyruvate-3-13C-2-d
Reduction: Alaninol-3-13C-2-d
Substitution: N-acetyl-L-Alanine-3-13C-2-d
Scientific Research Applications
L-Alanine-3-13C-2-d is widely used in scientific research, particularly in the following fields:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms.
Industry: Applied in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of L-Alanine-3-13C-2-d involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 and deuterium isotopes provide distinct NMR signals, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating metabolic pathways and understanding the molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
L-Alanine-1-13C: Contains carbon-13 at position 1.
L-Alanine-2,3-13C2: Contains carbon-13 at positions 2 and 3.
L-Alanine-3-13C,2,3,3-d3: Contains carbon-13 at position 3 and deuterium at positions 2, 3, and 3.
Uniqueness
L-Alanine-3-13C-2-d is unique due to its specific isotopic labeling, which provides distinct NMR signals for detailed structural and metabolic studies. Its combination of carbon-13 and deuterium labeling makes it particularly useful for studying complex biochemical processes and protein dynamics .
Properties
IUPAC Name |
(2S)-2-amino-2-deuterio(313C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-LFEAEDJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([13CH3])(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315650 | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160033-81-8 | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160033-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)





![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)


![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
